4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nitrile formation reaction, such as the Sandmeyer reaction.
Coupling Reactions: The final step involves coupling the piperidine-morpholine intermediate with the benzonitrile group using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities with 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the combination of the piperidine and morpholine rings with the benzonitrile group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[3-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N3O2/c19-12-15-3-5-16(6-4-15)13-20-7-1-2-17(14-20)18(22)21-8-10-23-11-9-21/h3-6,17H,1-2,7-11,13-14H2 |
InChI Key |
JKWLPENBAMCACI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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